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Abstract
Vabametkib (ABN401) is an orally bioavailable, highly selective, and potent ATP-competitive

inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling

pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the

pathogenesis and progression of various solid tumors, including non-small cell lung cancer

(NSCLC) and gastric cancer.[2][3][4] Vabametkib was developed to target these MET-addicted

cancers. This technical guide provides an in-depth overview of the discovery, mechanism of

action, preclinical development, and clinical evaluation of Vabametkib, presenting key data in a

structured format, detailing experimental methodologies, and visualizing complex biological and

experimental processes.

Discovery and Mechanism of Action
Vabametkib was synthesized as a potent and selective inhibitor of the MET tyrosine kinase,

featuring a pyridoxazine moiety that binds to the hinge region of the ATP binding site.[2]

Molecular docking simulations have elucidated the binding mode of Vabametkib within the

MET kinase domain, highlighting interactions stabilized by hydrogen bonds, hydrophobic

interactions, and pi-stacking.[2] By occupying the ATP-binding pocket, Vabametkib effectively

inhibits the kinase activity of c-MET, preventing its autophosphorylation and the subsequent

activation of downstream signaling pathways crucial for tumor cell proliferation, survival,

invasion, and angiogenesis.[3][5]
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Kinase Selectivity
A key aspect of Vabametkib's development was ensuring its high selectivity for c-MET to

minimize off-target effects. Kinase profiling against a panel of 571 kinases demonstrated the

high selectivity of Vabametkib for MET.[2]

Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers its dimerization

and autophosphorylation, creating docking sites for downstream signaling molecules. This

leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT

pathways, which promote cell growth, proliferation, and survival. Vabametkib's inhibition of c-

MET phosphorylation effectively blocks these downstream signals.
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Figure 1: Vabametkib's Mechanism of Action in the c-MET Signaling Pathway.
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Preclinical Development
In Vitro Efficacy
Vabametkib has demonstrated potent cytotoxic activity against a panel of MET-addicted

cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to

be in the nanomolar range for these cell lines, with minimal effect on normal cells.[3]

Cell Line Cancer Type MET Status
Vabametkib IC50
(nM)

SNU-5 Gastric Cancer Amplification 2

SNU-620 Gastric Cancer Amplification 3

Hs746T Gastric Cancer
Amplification, Exon 14

Skipping
5

MKN45 Gastric Cancer Amplification 7

EBC-1 Lung Cancer Amplification 10

H1993 Lung Cancer Amplification 43

SNU-638 Gastric Cancer Overexpression 8

HFE145
Normal Gastric

Epithelial
Normal >10,000

Table 1: In Vitro

Cytotoxicity of

Vabametkib in MET-

Addicted Cancer Cell

Lines.[3]

In Vivo Efficacy
The anti-tumor activity of Vabametkib was evaluated in various xenograft models, including

cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Oral administration of

Vabametkib resulted in significant, dose-dependent tumor growth inhibition (TGI).
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Xenograft
Model

Cancer Type MET Status Dose (mg/kg) TGI (%)

SNU-5 (CDX) Gastric Cancer Amplification 3 24.47

SNU-5 (CDX) Gastric Cancer Amplification 30 89.49

EBC-1 (CDX) Lung Cancer Amplification 10 51.26

EBC-1 (CDX) Lung Cancer Amplification 30 77.85

SNU-638 (CDX) Gastric Cancer Overexpression 10 65.31

SNU-638 (CDX) Gastric Cancer Overexpression 30 78.68

Table 2: In Vivo

Anti-Tumor

Efficacy of

Vabametkib in

Xenograft

Models.[1]

Pharmacokinetics
Pharmacokinetic studies were conducted in Sprague-Dawley rats, beagle dogs, and

cynomolgus monkeys to evaluate the absorption, distribution, metabolism, and excretion

(ADME) properties of Vabametkib. The compound demonstrated favorable pharmacokinetic

profiles with good oral bioavailability.
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Species
Administr
ation

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioavaila
bility (%)

SD Rats IV 1 289 0.08 358 -

SD Rats Oral 10 1010 4 8540 42.1 - 56.2

Beagle

Dogs
IV 1 243 0.08 412 -

Beagle

Dogs
Oral 10 304 2 2260 27.4 - 37.7

Cynomolgu

s Monkeys
IV 1 350 0.08 510 -

Cynomolgu

s Monkeys
Oral 10 450 2 3200 -

Table 3:

Pharmacok

inetic

Parameter

s of

Vabametki

b in

Different

Species.[1]

[2]

Clinical Development
Vabametkib is currently undergoing clinical evaluation to assess its safety, tolerability, and

efficacy in patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Trial
A Phase 1 dose-escalation study was conducted in patients with advanced solid tumors. The

trial established a favorable safety profile for Vabametkib, with no dose-limiting toxicities or

treatment-related deaths reported. Notably, peripheral edema of grade 3 or higher, a common
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adverse event with other c-MET inhibitors, was not observed.[6] The study also provided

preliminary evidence of anti-tumor activity, with two partial responses noted.[7]

Phase 2 Trial
An ongoing global Phase 2 trial (NCT05541822) is evaluating Vabametkib in patients with

NSCLC harboring MET exon 14 skipping mutations.[1][3] Encouraging interim results were

presented at the 2024 ASCO Annual Meeting.

Efficacy Endpoint Result

Objective Response Rate (ORR) 54%

Median Progression-Free Survival (mPFS) 11.6 months

Disease Control Rate (DCR) 97.3%

Table 4: Interim Efficacy Results from the Phase

2 Trial of Vabametkib.[2][5]

In terms of safety, Vabametkib demonstrated a favorable profile compared to other MET

inhibitors.

Adverse Event Vabametkib Tabrecta Tepmetko

Grade ≥3 TRAEs 10% 37.6% 28%

Table 5: Comparative

Safety Profile of

Vabametkib.[5]

A combination therapy of Vabametkib with Lazertinib, a third-generation EGFR TKI, is also

being investigated in a separate cohort of the Phase 2 trial for patients with EGFR-mutant

NSCLC who have developed resistance to EGFR TKIs.[8][9][10]

Experimental Protocols
Western Blot Analysis for c-MET Signaling
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This protocol describes the methodology for assessing the inhibition of c-MET phosphorylation

and downstream signaling by Vabametkib.
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Figure 2: General Workflow for Western Blot Analysis.

Cell Culture and Treatment: MET-addicted cancer cells (e.g., SNU-5, EBC-1) are cultured to

70-80% confluency. Cells are then treated with varying concentrations of Vabametkib (e.g.,

0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the cell lysates is determined using

a BCA protein assay.

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA)

in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-

specific antibody binding.

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies

specific for phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT,

phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).

Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then

incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at

room temperature.

Detection: After further washing, the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection reagent and imaged.

In Vivo Xenograft Study
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This protocol outlines the procedure for evaluating the anti-tumor efficacy of Vabametkib in a

mouse xenograft model.

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

Cell Implantation: A suspension of MET-addicted cancer cells (e.g., 5 x 10^6 EBC-1 cells) in

a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into treatment and control groups.

Drug Administration: Vabametkib is administered orally once daily at specified doses (e.g.,

10 mg/kg, 30 mg/kg). The control group receives the vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the

formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control

group)] x 100.

Molecular Docking Simulation
This protocol provides a general outline for the computational modeling of Vabametkib's

interaction with the c-MET kinase domain.

Protein and Ligand Preparation: The 3D crystal structure of the c-MET kinase domain is

obtained from the Protein Data Bank (PDB). The structure of Vabametkib is generated and

optimized using a molecular modeling software.

Binding Site Definition: The ATP-binding site of the c-MET kinase domain is defined as the

target for docking.

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding

conformation and affinity of Vabametkib within the defined binding site.

Pose Analysis and Scoring: The predicted binding poses are analyzed to identify key

interactions (e.g., hydrogen bonds, hydrophobic interactions) between Vabametkib and the
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amino acid residues of the c-MET kinase domain. The poses are ranked based on a scoring

function that estimates the binding free energy.

Conclusion
Vabametkib (ABN401) has emerged as a promising, highly selective c-MET inhibitor with a

favorable preclinical and clinical profile. Its potent anti-tumor activity in MET-addicted cancers,

combined with a superior safety profile compared to other MET inhibitors, positions it as a

potential best-in-class therapeutic. Ongoing clinical trials, both as a monotherapy and in

combination with other targeted agents, will further elucidate its role in the treatment of various

solid tumors driven by c-MET dysregulation. The comprehensive data and methodologies

presented in this guide underscore the robust scientific foundation for the continued

development of Vabametkib as a valuable addition to the armamentarium of precision

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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